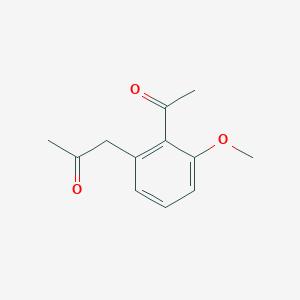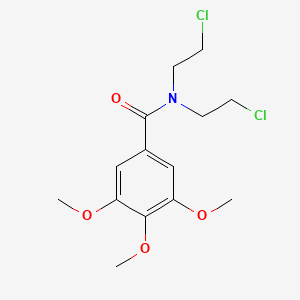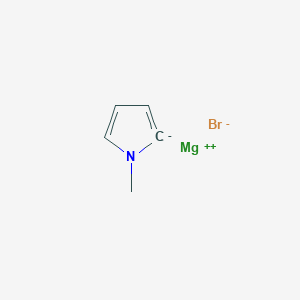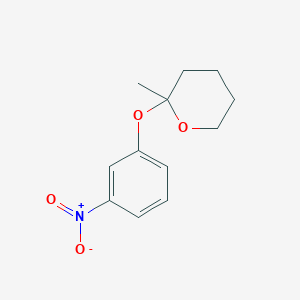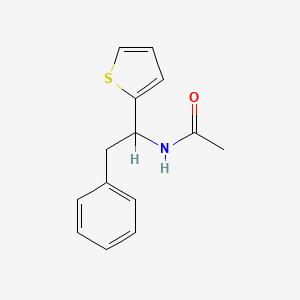
N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide is an organic compound that features a phenyl group, a thienyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide typically involves the reaction of 2-phenyl-1-(2-thienyl)ethanamine with acetic anhydride or acetyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of the ethanamine and the acyl group of the acetic anhydride or acetyl chloride.
Industrial Production Methods
化学反应分析
Types of Reactions
N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Thienylfentanyl: An anilide with a similar thienyl group, known for its opioid analgesic properties.
Acetamide, N-2-thienyl-: Another compound with a thienyl group, used in various chemical applications.
Acetamide, N-(1,1’-biphenyl)-2-yl-: A compound with a biphenyl group, used in different chemical contexts.
Uniqueness
N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide is unique due to its specific combination of phenyl and thienyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
80154-67-2 |
|---|---|
分子式 |
C14H15NOS |
分子量 |
245.34 g/mol |
IUPAC 名称 |
N-(2-phenyl-1-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C14H15NOS/c1-11(16)15-13(14-8-5-9-17-14)10-12-6-3-2-4-7-12/h2-9,13H,10H2,1H3,(H,15,16) |
InChI 键 |
IVFRTFSHTHVVBG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CC1=CC=CC=C1)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



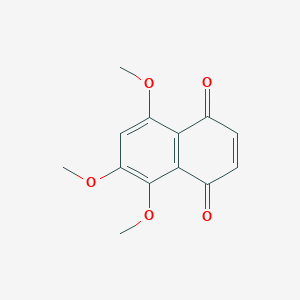
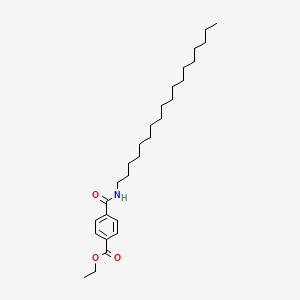
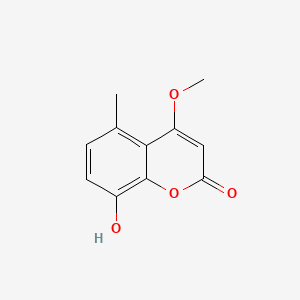
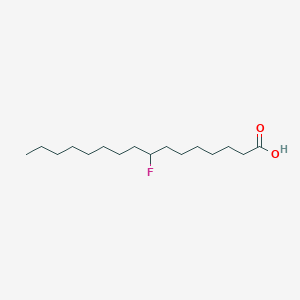




![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)
